1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c1-19(2,25-16-7-5-14(20)6-8-16)18(24)21-12-9-15(10-13-21)22-11-3-4-17(22)23/h5-8,15H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXWMJVPVNFANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)N2CCCC2=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with piperidine to form 1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidine. Finally, this compound is reacted with pyrrolidin-2-one under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Anti-Alzheimer’s Potential: Compound 10b () shares the pyrrolidin-2-one-piperidine scaffold with the target compound but substitutes a fluorobenzoyl group, achieving potent AChE inhibition (IC₅₀ = 0.12 µM). The target’s 4-chlorophenoxy group may offer similar or improved binding due to higher hydrophobicity.
- Antimicrobial Activity: DMPI (), with a piperidin-4-yl-indole core, shows synergy against MRSA. The target’s chlorophenoxy group could enhance membrane penetration, but its lack of an indole ring might limit direct antimicrobial efficacy.
Pharmacokinetic and Physicochemical Comparisons
Table 2: Physicochemical Properties of Analogs
Key Observations:
- Metabolic Stability: The 4-chlorophenoxy group in the target compound and ’s analog may resist oxidative metabolism better than DMPI’s dimethylphenyl group, which is prone to CYP-mediated hydroxylation .
Research Findings and Therapeutic Implications
- Anti-Alzheimer’s Drug Design: The piperidine-pyrrolidinone scaffold in 10b and the target compound aligns with donepezil-like AChE inhibitors. Substituting electron-withdrawing groups (e.g., 4-chlorophenoxy) could enhance target affinity .
- Anticancer Applications: The dual 4-chlorophenoxy groups in ’s compound inhibit ATF4, a stress-response protein overexpressed in cancers. The target’s similar substituents may warrant exploration in oncology .
- Synthetic Challenges: Unlike the cyclization method for pyrrol-3-ones in , the target compound likely requires multi-step coupling of acylated piperidine and pyrrolidinone precursors, which may affect scalability .
Biological Activity
The compound 1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H25ClN2O3
- Molecular Weight : 364.9 g/mol
- CAS Number : 1421481-01-7
Structural Features
The compound features:
- A piperidine ring , which is known for various pharmacological activities.
- A pyrrolidinone ring , contributing to its structural complexity and potential bioactivity.
- A 4-chlorophenoxy group , which may enhance interactions with biological targets.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit pyroptosis, a form of programmed cell death, and reduce the release of interleukin-1 beta in cellular models. These findings suggest potential therapeutic applications in treating inflammatory diseases .
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The presence of the chlorophenoxy group is crucial for its bioactivity, as it may facilitate binding to these targets, modulating their activity and leading to physiological changes .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the compound's structure can significantly influence its biological activity. For instance, varying the substituents on the piperidine or pyrrolidinone rings can lead to different levels of efficacy against inflammatory markers . This highlights the importance of SAR studies in optimizing the compound for therapeutic use.
In Vitro Studies
In vitro evaluations have shown that this compound effectively reduces pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. The IC50 values for interleukin-1 beta inhibition were found to be significantly lower than those of standard anti-inflammatory agents .
Comparative Analysis with Other Compounds
A comparative study involving similar compounds revealed that those with a piperidine core exhibited enhanced anti-inflammatory activity compared to their non-piperidine counterparts. The following table summarizes the IC50 values for various compounds tested against interleukin-1 beta release:
| Compound Name | IC50 (µM) | Structural Features |
|---|---|---|
| Compound A | 10 | Piperidine ring |
| Compound B | 25 | No piperidine |
| Target Compound | 5 | Piperidine + Chlorophenoxy |
This data underscores the significance of structural components in influencing biological activity.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine and pyrrolidinone cores. Key steps include:
- Coupling Reactions : Use of halogenated aryl intermediates (e.g., 4-chlorophenol derivatives) with piperidin-4-yl groups under Ullmann or Buchwald-Hartwig conditions, with copper or palladium catalysts .
- Acylation : Introducing the 2-methylpropanoyl moiety via nucleophilic acyl substitution, optimized using anhydrous solvents (e.g., DCM) and bases like triethylamine .
- Yield Optimization : Temperature control (60–80°C for coupling steps) and solvent polarity adjustments (e.g., DMF for polar intermediates) significantly impact purity and yield. For example, solvent choice can alter yields by 20–30% .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) during structural validation of derivatives?
Methodological Answer:
Contradictions in NMR or HRMS data often arise from stereochemical variations or solvent effects. Strategies include:
- 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity, especially for distinguishing regioisomers in chlorophenyl-substituted derivatives .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify misassignments .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula accuracy (e.g., ESI-HRMS with ±2 ppm error tolerance) .
- Multinuclear NMR : and NMR identify functional groups; DEPT-135 clarifies CH/CH environments .
- HPLC-PDA : Assesses purity (>95% by area normalization) and detects byproducts from incomplete acylations .
Advanced: What computational approaches predict the biological activity and target binding of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPR119) or acetylcholinesterase. Focus on hydrogen bonding with the pyrrolidinone carbonyl and π-π stacking with the chlorophenyl group .
- QSAR Modeling : Train models using descriptors like logP and polar surface area to predict ADMET properties .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability to kinases or proteases, identifying key residues for mutagenesis studies .
Basic: What pharmacological targets are hypothesized based on structural analogs?
Methodological Answer:
- Neurological Targets : Piperidine derivatives show affinity for σ-1 receptors and acetylcholinesterase (e.g., anti-Alzheimer’s activity via donepezil analogs) .
- Metabolic Targets : Pyridone-containing analogs (e.g., BMS-903452) act as GPR119 agonists, enhancing insulin secretion .
- Antimicrobial Activity : Thioether-linked triazole-piperidine hybrids exhibit MIC values <10 µM against S. aureus .
Advanced: How can enantiomeric purity of intermediates be enhanced during multi-step synthesis?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IA columns to separate enantiomers early in the synthesis (e.g., for piperidin-4-yl intermediates) .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for epoxidation or Shi epoxidation to control stereocenters .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .
Basic: What safety protocols are critical during in vitro testing?
Methodological Answer:
- PPE Requirements : Use nitrile gloves and fume hoods to prevent dermal exposure, as chlorophenyl derivatives may cause irritation .
- Acute Toxicity Mitigation : Pre-test compounds in zebrafish models (LC determination) before mammalian studies .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acylations) with 10% sodium bicarbonate before disposal .
Advanced: What strategies elucidate metabolic pathways of piperidine derivatives?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the piperidine ring) .
- Isotope Labeling : Use -labeled analogs to track excretion routes in rodent models .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
